molecular formula C18H20Cl2N2O3S B3501310 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-(5-chloro-2-methylphenyl)piperazine

1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-(5-chloro-2-methylphenyl)piperazine

Cat. No.: B3501310
M. Wt: 415.3 g/mol
InChI Key: ROIRQRLATULJHX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-(5-chloro-2-methylphenyl)piperazine is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperazine ring substituted with two distinct chlorinated phenyl groups, one of which is methoxylated and the other methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-(5-chloro-2-methylphenyl)piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this piperazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-(5-chloro-2-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfone derivatives, while nucleophilic substitution with an amine can introduce an amino group at the chlorinated phenyl ring.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-(5-chloro-2-methylphenyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-(5-chloro-2-methylphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chlorinated phenyl rings may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-(5-chloro-2-methylphenyl)piperazine is unique due to the specific substitution pattern on the piperazine ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(5-chloro-2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-13-3-4-14(19)11-16(13)21-7-9-22(10-8-21)26(23,24)18-12-15(20)5-6-17(18)25-2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIRQRLATULJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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